2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride
CAS No.:
Cat. No.: VC13021280
Molecular Formula: C18H20N4O
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 2-[[2-(3,4-dimethylanilino)quinazolin-4-yl]amino]ethanol |
| Standard InChI | InChI=1S/C18H20N4O/c1-12-7-8-14(11-13(12)2)20-18-21-16-6-4-3-5-15(16)17(22-18)19-9-10-23/h3-8,11,23H,9-10H2,1-2H3,(H2,19,20,21,22) |
| Standard InChI Key | RHZLKBRFIAZMTN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO)C |
Introduction
Synthesis Approaches
While specific synthesis methods for 2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride are not detailed in reliable sources, compounds with similar quinazoline structures are often synthesized through reactions involving anthranilic acid derivatives and appropriate amines or isothiocyanates. For example, the synthesis of related quinazoline compounds typically involves refluxing anthranilic acid with an isothiocyanate in the presence of a base like triethylamine .
Biological Activity and Potential Applications
Compounds with quinazoline moieties are known for their diverse biological activities, including antitumor, anticonvulsant, and antibacterial effects . Although specific biological activity data for 2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride is not available, its structural similarity to other biologically active quinazolines suggests potential applications in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride, including those with different substituents on the quinazoline ring. These compounds often exhibit varied biological activities based on their specific structural features.
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-[[2-(3,4-Dimethoxyphenyl)quinazolin-4-yl]amino]benzonitrile | C23H18N4O2 | Dimethoxy substitution |
| 2-Amino-1-(3,4-dimethylphenyl)ethanol | C10H15NO | Simpler ethanol backbone |
| Ethanol, 2,2'-((2-(5-amino-2-thienyl)-4-quinazolinyl)imino)bis- | C13H16N4O | Incorporates thienyl moiety |
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